molecular formula C7H8ClNO2 B169890 5-Methylpicolinic acid hydrochloride CAS No. 177359-60-3

5-Methylpicolinic acid hydrochloride

Cat. No.: B169890
CAS No.: 177359-60-3
M. Wt: 173.6 g/mol
InChI Key: JNFOZAYGOQOYAB-UHFFFAOYSA-N
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Description

5-Methylpicolinic acid hydrochloride is an important organic compound with a wide range of applications in scientific research and industry. This compound has attracted significant attention due to its unique combination of physical and chemical properties, which give it a range of interesting properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpicolinic acid hydrochloride typically involves the oxidation of 5-methylpicolinic acid. One common method involves the use of potassium permanganate as the oxidizing agent. The reaction is carried out in an aqueous medium, and the product is isolated by acidification with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Methylpicolinic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Various halogenating agents and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

5-Methylpicolinic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metal ion chelation.

    Medicine: Explored for its therapeutic potential, particularly in the modulation of metal ion homeostasis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness

5-Methylpicolinic acid hydrochloride is unique due to the presence of a methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its ability to chelate metal ions and interact with biological targets compared to its isomers .

Properties

IUPAC Name

5-methylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFOZAYGOQOYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741025
Record name 5-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177359-60-3
Record name 5-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyridine-2-carboxylic acid hydrochloride
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